4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol
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Overview
Description
4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol is a chemical compound with a complex structure that includes a chlorinated aromatic ring and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol typically involves multiple steps. One common method includes the acylation of 2-chloro-5-bromobenzoic acid with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst. This is followed by a one-pot reaction involving triethylsilane to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce waste. For example, a one-pot synthesis method can be employed, which involves reacting 2-chloro-5-bromobenzoic acid with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride. This intermediate is then subjected to Friedel-Crafts acylation and hydroboration reduction reactions to produce this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .
Scientific Research Applications
4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are influenced by the compound’s structure. The pathways involved can vary depending on the specific application, but generally, the compound’s effects are mediated through its ability to interact with and modify biological molecules .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-4-ethoxyphenyl)methanol: Similar in structure but with a hydroxyl group instead of a methyl group.
4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid: Contains an additional carboxylic acid group.
Uniqueness
4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-3-18-12-5-6-13(14(16)9-12)11-4-7-15(17)10(2)8-11/h4-9,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSUOFAPSVZYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684001 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-88-2 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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